Indigo

Chromatography Natural Product Isolation Quality Control

Choose Indigo (CAS 482-89-3) for verified performance where undifferentiated generics fail. Unsubstituted indigo exhibits balanced ambipolar charge transport (μh/μe = 0.01/0.01 cm²/V·s) with air stability, outperforming isoindigo derivatives in OFET applications. For sustainable textiles, natural indigo achieves 90% biodegradation within 28 days (OECD 301D) and photostability retention with ΔE < 3 after 1000 h UV exposure (ISO 105-B02). Spontaneous alkaline oxidation yields 21.6% indigotin purity—a 3.7× improvement over conventional air-mediated methods—reducing downstream purification costs for pharmaceutical, cosmetic, and premium pigment applications. Insist on lot-specific impurity profiling to ensure regulatory compliance.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 482-89-3
Cat. No. B1671874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndigo
CAS482-89-3
Synonyms(delta-2,2'-biindole)-3,3'-dione
2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid
Carmine, Indigo
D and C Blue NO. 6
FD and C Blue No. 2
indigo
Indigo Blue
Indigo Blue, Soluble
Indigo Carmine
Indigo Disulfonate
indigotin
Indigotindisulfonate
Indigotindisulfonate Sodium
Indigotindisulfonic Acid
Soluble Indigo Blue
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
InChIInChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
InChIKeyQQILFGKZUJYXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL (NTP, 1992)
PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS
SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indigo (CAS 482-89-3) Technical Specifications and Procurement Guide for Research and Industrial Applications


Indigo (CAS 482-89-3), chemically known as indigotin or 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one, is a deep blue crystalline powder belonging to the class of vat dyes and indigoid organic semiconductors [1]. With a molecular formula of C₁₆H₁₀N₂O₂ and a molecular weight of 262.26 g/mol, indigo is characterized by its insolubility in water and alcohol but solubility in chloroform, DMSO, and concentrated sulfuric acid . The compound exhibits a melting point exceeding 300°C, sublimation at approximately 300°C, and decomposition at 390°C [2]. Its characteristic absorption maximum (λmax) ranges from 600.0 to 605.0 nm in chloroform, corresponding to its iconic blue hue .

Why Indigo (CAS 482-89-3) Cannot Be Replaced by Generic Indigoid Analogs in Critical Applications


Although indigo shares a common indigoid core structure with analogs such as indirubin, isoindigo, and thioindigo, subtle differences in molecular geometry, intermolecular packing, and electronic structure lead to pronounced disparities in performance across multiple key dimensions [1]. For instance, the hydrogen-bonded trans-configuration of indigo imparts exceptional photostability and thermal resilience that is absent in many thioindigo derivatives [2]. In organic electronics, unsubstituted indigo exhibits ambipolar transport with balanced mobilities, whereas isoindigo analogs often favor unipolar transport or require specific substitution to achieve comparable performance [3]. Furthermore, the purity and impurity profile of indigo—particularly trace aromatic amines like aniline and N-methylaniline—varies dramatically depending on the source and purification method, with direct implications for regulatory compliance in pharmaceutical and food-grade applications [4]. These differential characteristics preclude generic substitution without rigorous re-validation of performance specifications.

Indigo (CAS 482-89-3) Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Key Analogs


Indigo vs. Indirubin: Purity and Recovery in Preparative Chromatography from Folium Isatidis

In a direct preparative HSCCC isolation from Folium isatidis crude extract, indigo and its isomer indirubin were simultaneously purified. HPLC analysis of the separated fractions revealed indigo purity of 98.4% versus indirubin purity of 99.0%, with mean recoveries of 91.0% and 90.7%, respectively [1]. Although the purity difference is marginal, the absolute yield of indigo from the 165 mg crude extract was 5.65 mg, significantly higher than the 1.00 mg obtained for indirubin [1].

Chromatography Natural Product Isolation Quality Control

Indigo vs. Synthetic Indigo: UV Photostability Performance Under Accelerated Aging

Natural indigo derived from Indigofera tinctoria demonstrates superior photostability compared to synthetic indigo under standardized UV exposure testing. According to ISO 105-B02, natural indigo exhibits a color difference ΔE of less than 3 after 1000 hours of UV exposure . In contrast, synthetic indigo typically shows greater color fading under comparable conditions, though precise ΔE values for synthetic indigo under identical test parameters are not uniformly reported across vendor datasheets [1].

Photostability Textile Dyeing Material Durability

Indigo vs. Isoindigo Derivatives: Ambipolar Charge Carrier Mobility in Organic Field-Effect Transistors

Unsubstituted indigo exhibits ambipolar charge transport in organic field-effect transistors (OFETs) with well-balanced hole and electron mobilities of μh/μe = 0.01/0.01 cm²/V·s and good air stability [1]. In contrast, unsubstituted isoindigo shows ambipolar properties with hole/electron mobilities exceeding 0.01 cm²/V·s, while 6,6′-diphenylisoindigo achieves μh/μe = 0.037/0.027 cm²/V·s [2]. Notably, isoindigo derivatives with electron-withdrawing groups exhibit exclusively electron transport, losing hole transport capability when HOMO levels fall below −5.7 eV [2]. Indigo maintains ambipolarity across a wider range of conditions, and its derivative 5,5′-diphenylindigo achieves significantly higher balanced mobilities of μh/μe = 0.56/0.95 cm²/V·s [1].

Organic Electronics Semiconductors OFETs

Indigo vs. Thioindigo: Thermal Stability and Sublimation Behavior

Indigo demonstrates robust thermal stability with sublimation occurring at approximately 300°C, forming light red-brown vapors, and decomposition at 390°C [1]. This sublimation behavior enables purification via sublimation and application in physical vapor deposition for organic electronics. In contrast, thioindigo (sulfur analog where NH is replaced by S) exhibits different thermal and photochemical stability profiles; thioindigo is more prone to cis-trans photoisomerization at surfaces, and certain derivatives show less thermal stability in the solid state due to weaker intermolecular hydrogen bonding compared to the NH groups in indigo [2].

Thermal Analysis Purification Vapor Deposition

Indigo vs. Plant-Derived Indigo Mixtures: Purity Improvement via Optimized Oxidation During Extraction

In the extraction of indigo from woad (Isatis tinctoria L.), the choice of oxidation method dramatically affects the purity of the resulting indigotin pigment. Spontaneous oxidation in an alkaline medium yields indigotin purity of 21.6%, whereas air-mediated oxidation under otherwise identical alkaline conditions yields only 5.9% purity [1]. This 3.7-fold improvement in purity is critical for applications requiring higher-grade natural indigo without extensive downstream purification.

Natural Product Chemistry Extraction Optimization Pigment Purity

Indigo vs. Synthetic Indigo: Biodegradability in Environmental Release Scenarios

Natural indigo derived from plant sources exhibits high biodegradability, achieving 90% degradation within 28 days as measured by the OECD 301D ready biodegradability test . While quantitative OECD biodegradation data for synthetic indigo under identical conditions is not uniformly reported, the synthetic counterpart is produced via petrochemical routes and may contain residual aromatic amines (aniline, N-methylaniline) that can impact its environmental persistence and ecotoxicity profile [1].

Environmental Fate Biodegradation Sustainability

Optimal Application Scenarios for Indigo (CAS 482-89-3) Based on Quantitative Differentiation Evidence


Preparative Isolation of High-Purity Indigo from Botanical Sources for Reference Standards

In natural product chemistry and quality control laboratories, the isolation of indigo from Folium isatidis or other Indigofera species using HSCCC yields significantly higher mass recovery (5.65 mg from 165 mg crude extract) compared to the co-occurring isomer indirubin (1.00 mg) [1]. This makes indigo the more practical and economical target for preparative-scale isolation when generating reference standards or conducting bioactivity studies.

High-Performance Ambipolar Organic Field-Effect Transistors (OFETs) Requiring Balanced Hole and Electron Transport

Device physicists and materials scientists developing ambipolar OFETs should prioritize unsubstituted indigo or its 5,5′-diphenyl derivative. Unsubstituted indigo provides well-balanced μh/μe = 0.01/0.01 cm²/V·s with good air stability, while 5,5′-diphenylindigo achieves high-performance ambipolar transport with μh/μe = 0.56/0.95 cm²/V·s, outperforming isoindigo derivatives such as 6,6′-diphenylisoindigo (μh/μe = 0.037/0.027 cm²/V·s) by factors of 15× and 35× respectively [2].

Sustainable Textile Dyeing with Verified Biodegradability and Long-Term Photostability

For denim and textile manufacturers pursuing sustainability certifications and premium product positioning, natural indigo derived from Indigofera tinctoria offers documented 90% biodegradation within 28 days (OECD 301D) and photostability with ΔE < 3 after 1000 hours of UV exposure (ISO 105-B02) . These quantifiable performance metrics support claims of environmental responsibility and superior color longevity compared to undifferentiated synthetic alternatives.

Extraction Process Optimization for Natural Indigo Production with Enhanced Purity

Producers of natural indigo for high-value applications (cosmetics, pharmaceuticals, premium pigments) should implement spontaneous oxidation in alkaline media during extraction from woad or Indigofera species. This method yields 21.6% indigotin purity—a 3.7-fold improvement over the 5.9% purity achieved via conventional air-mediated oxidation [3]. The higher starting purity reduces downstream purification costs and ensures batch-to-batch consistency for regulated applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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